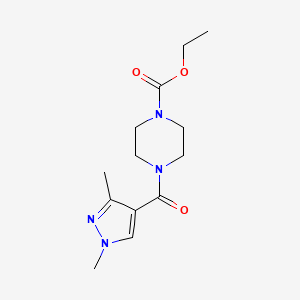

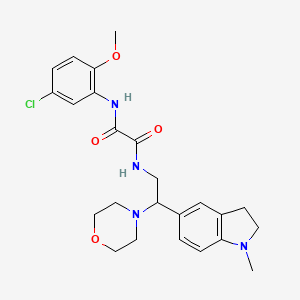

![molecular formula C12H19NO3 B2720318 Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate CAS No. 204132-38-7](/img/structure/B2720318.png)

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a type of spirocyclic compound, which refers to a class of organic compounds featuring a cyclic structure with two or more rings connected through a single atom .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” consists of a spirocyclic core with a carbonyl group (C=O) and a tert-butyl ester group (OC©©C). The spirocyclic core contains one nitrogen atom, making it an azaspiro compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate” are not fully detailed in the available resources. It has a molecular weight of 225.29 . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Spirocyclic building blocks like Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate serve as valuable tools in drug discovery. Researchers can use them to create novel scaffolds for potential drug candidates. The unique three-dimensional profile of spirocyclic compounds allows for precise functionalization, enhancing drug binding affinity and selectivity. By appending these subunits to existing scaffolds, medicinal chemists can fine-tune drug leads and optimize pharmacological properties .

Multicomponent Reactions (MCRs)

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate participates in MCRs, which are powerful synthetic strategies for rapid compound diversification. MCRs allow the simultaneous assembly of multiple functional groups, leading to structurally diverse molecules. Researchers can exploit this compound’s reactivity in MCRs to create libraries of bioactive compounds for high-throughput screening .

Materials Science and Polymer Chemistry

Spirocyclic motifs find applications in materials science due to their unique structural features. Researchers can incorporate Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate into polymer backbones, creating functional materials with tailored properties. These materials may exhibit enhanced solubility, mechanical strength, or optical properties. Additionally, spirocyclic compounds can serve as monomers for the synthesis of novel polymers .

Catalysis and Asymmetric Synthesis

Spirocyclic compounds often act as chiral building blocks in asymmetric synthesis. Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, when appropriately functionalized, can serve as a precursor for chiral ligands or catalysts. These chiral entities play a crucial role in enantioselective transformations, enabling the synthesis of complex molecules with high stereochemical purity .

Agrochemicals and Pesticides

The spirocyclic scaffold of Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate can inspire the design of new agrochemicals. Researchers may explore its potential as a lead structure for herbicides, fungicides, or insecticides. By modifying the substituents, they can tailor the compound’s biological activity and selectivity against specific pests or pathogens .

Fluorescent Probes and Imaging Agents

Spirocyclic derivatives often exhibit interesting photophysical properties. Researchers can functionalize Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate with fluorescent moieties to create imaging agents. These probes can selectively target specific cellular components, enabling visualization of biological processes in live cells or tissues. The spirocyclic core provides stability and rigidity, enhancing the probe’s performance .

Eigenschaften

IUPAC Name |

tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-12(13)6-4-5-7-12/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHXHYOTDZRDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC12CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

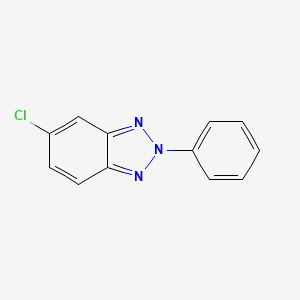

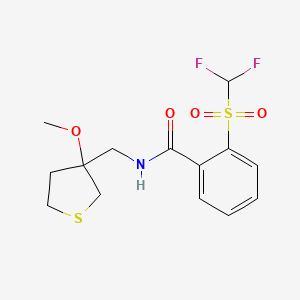

![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)

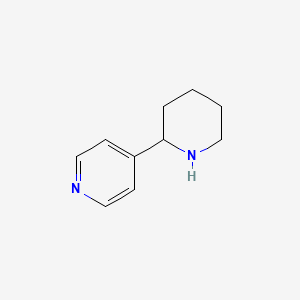

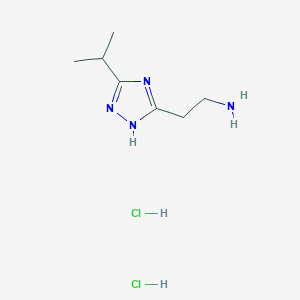

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

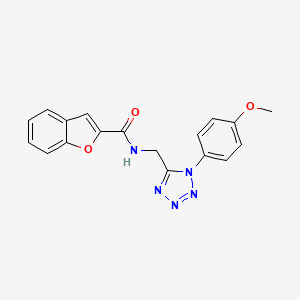

![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)

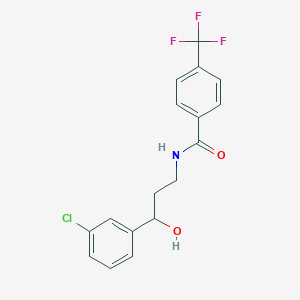

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)